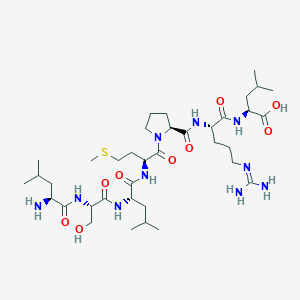
Tert-butyl 6-iodohexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-iodohexaneperoxoate: is an organic peroxide compound characterized by the presence of a tert-butyl group, an iodine atom, and a peroxoate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-iodohexaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 6-iodohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The general reaction scheme is as follows: [ \text{tert-Butyl hydroperoxide} + \text{6-iodohexanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-iodohexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of tert-butyl 6-hydroxyhexaneperoxoate.
Reduction: Formation of tert-butyl hexaneperoxoate.
Substitution: Formation of tert-butyl 6-azidohexaneperoxoate or tert-butyl 6-cyanohexaneperoxoate.
Scientific Research Applications
Chemistry: Tert-butyl 6-iodohexaneperoxoate is used as an initiator in radical polymerization reactions, aiding in the synthesis of various polymers.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-iodohexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.
Tert-butyl 6-hydroxyhexaneperoxoate: A related compound formed through oxidation reactions.
Properties
CAS No. |
897037-78-4 |
|---|---|
Molecular Formula |
C10H19IO3 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
tert-butyl 6-iodohexaneperoxoate |
InChI |
InChI=1S/C10H19IO3/c1-10(2,3)14-13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI Key |
ICZGVYMLCFBERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


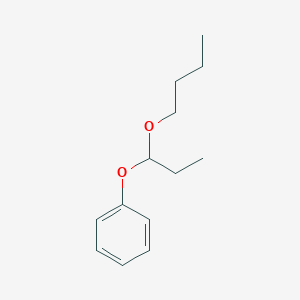
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
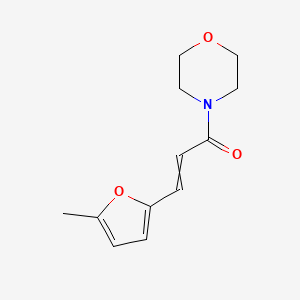
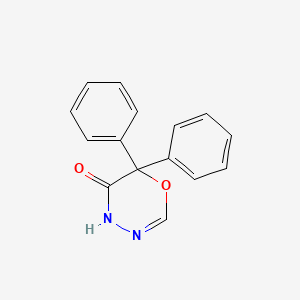
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
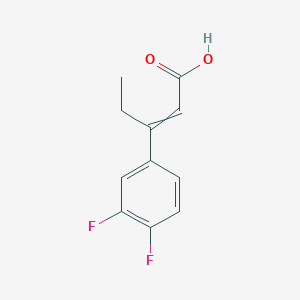
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
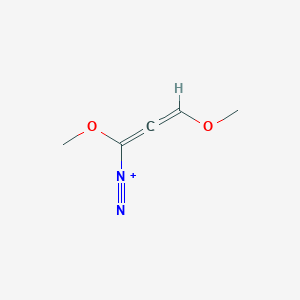
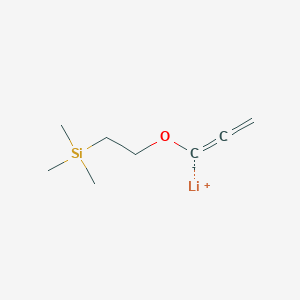
methanone](/img/structure/B14180864.png)

